2-Hydroxy4,4-dimethyl-gamma-butyrolactone

Description

Chemical Identity and Structural Context of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone

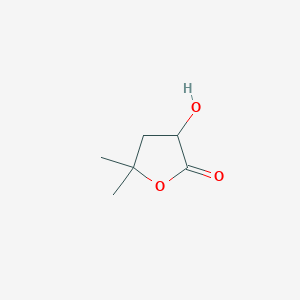

2-Hydroxy-4,4-dimethyl-gamma-butyrolactone is most commonly known in scientific literature as pantolactone . Structurally, it is a substituted gamma-butyrolactone (B3396035), which is a five-membered lactone (a cyclic ester). The core of its structure is a tetrahydrofuran (B95107) ring with a carbonyl group at the adjacent position to the ring oxygen. The substitutions on this gamma-butyrolactone ring are a hydroxyl (-OH) group at the alpha-position (C2) and two methyl (-CH₃) groups at the gamma-position (C4). This specific arrangement of functional groups imparts the molecule with its characteristic chemical properties and reactivity.

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that pantolactone can exist as two non-superimposable mirror images, or enantiomers: (R)-pantolactone and (S)-pantolactone. These stereoisomers are crucial in many of its applications, particularly in the synthesis of biologically active molecules where specific stereochemistry is required for efficacy.

Below is a table summarizing the key chemical identifiers for 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone.

| Identifier | Value |

| Systematic Name | 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone |

| Common Name | Pantolactone |

| Other Synonyms | Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, Pantoyl lactone |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| CAS Number | 79-50-5 (for the racemic mixture) |

Historical Development of Research on 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone and its Stereoisomers

The history of pantolactone research is intrinsically linked to the study of pantothenic acid, also known as vitamin B5. In 1940, it was identified as a degradation product of pantothenic acid. rsc.org This discovery spurred interest in its chemical synthesis, as it was recognized as a key intermediate for the production of this essential vitamin.

Early synthetic routes, developed in the early 20th century, focused on the production of the racemic mixture (a 1:1 mixture of the R and S enantiomers), referred to as DL-pantolactone (B117006). wikipedia.org A common early method involved the condensation of isobutyraldehyde (B47883) with formaldehyde, followed by the addition of hydrogen cyanide and subsequent hydrolysis and lactonization. guidechem.com

A significant advancement in the field was the development of methods to resolve the racemic mixture to obtain the individual, optically pure enantiomers. This was crucial because only the D-(-)-pantolactone (the R-enantiomer) is the biologically active precursor to D-pantothenic acid. Early resolution techniques often employed costly chiral resolving agents like quinine (B1679958) or brucine. google.com

The latter half of the 20th century and the beginning of the 21st century saw the emergence of more efficient and environmentally friendly methods for obtaining enantiomerically pure pantolactone. These include enzymatic resolution, where specific enzymes are used to selectively react with one enantiomer, allowing for the separation of the two. nih.gov For instance, D-lactonase can be used for the stereospecific hydrolysis of D-pantolactone from a racemic mixture. rsc.org

Overview of Current Academic Research Trajectories

Current academic research on 2-hydroxy-4,4-dimethyl-gamma-butyrolactone is multifaceted, with several key areas of focus:

Asymmetric Synthesis and Chiral Auxiliaries: A significant portion of modern research utilizes pantolactone, particularly the (R)- and (S)-enantiomers, as chiral auxiliaries. researchgate.netbenthamdirect.com A chiral auxiliary is a compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, and is then removed. The inherent chirality of pantolactone makes it an effective tool for inducing asymmetry in a wide range of chemical transformations. researchgate.netbenthamdirect.com

Biocatalysis and Green Chemistry: There is a strong and growing interest in the development of biocatalytic methods for the production of enantiomerically pure pantolactone. rsc.org This involves the use of whole microbial cells or isolated enzymes to perform stereoselective reactions. nih.gov These methods are often more sustainable and efficient than traditional chemical resolutions. mdpi.comnih.gov Research in this area includes the discovery and engineering of novel enzymes with high selectivity and activity. rsc.org

Precursor for Biologically Active Molecules: Pantolactone continues to be a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as D-panthenol. Research in this domain focuses on optimizing the synthetic pathways to these vital compounds, which have widespread applications in the pharmaceutical, cosmetic, and food industries. paulaschoice.co.ukuantwerpen.bechemimpex.com

The table below provides a summary of the physical and chemical properties of the different stereoisomeric forms of pantolactone.

| Property | D-(-)-Pantolactone | L-(+)-Pantolactone | DL-Pantolactone |

| Melting Point | 91 °C | 91 °C | 79 °C |

| Boiling Point | 120-122 °C at 15 mmHg | Not available | 136 °C at 25 mmHg |

| Optical Rotation | -50.7° (in water) | +50.1° (in water) | 0° |

| Solubility | Soluble in water, alcohol, ether, chloroform, and benzene | Soluble in water, alcohol, ether, chloroform, and benzene | Soluble in water, alcohol, ether, chloroform, and benzene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5,5-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-4(7)5(8)9-6/h4,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQIPIVZYKEWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436595 | |

| Record name | 2-hydroxy4,4-dimethyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13416-69-8 | |

| Record name | 2-hydroxy4,4-dimethyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Biocatalytic and Chemoenzymatic Synthesis of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone

Biocatalytic and chemoenzymatic approaches are highly favored for pantolactone synthesis due to their high selectivity, mild reaction conditions, and environmentally friendly nature. These methods often employ isolated enzymes or whole-cell systems to achieve high yields and enantiomeric purity.

Enzymatic Cascade Reactions for Stereoselective Production (e.g., aldol (B89426) addition-carbonyl reduction)

Another powerful cascade strategy is the deracemization of racemic d,l-pantolactone. This approach uses a multi-enzyme system, often in a whole-cell biocatalyst. For instance, a three-enzyme cascade has been developed using an l-pantolactone dehydrogenase to oxidize l-(+)-pantolactone to ketopantolactone, which is then reduced by a stereoselective conjugated polyketone reductase to d-(-)-pantolactone. mdpi.com A third enzyme, such as glucose dehydrogenase, is included to regenerate the necessary nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor, making the process self-sustaining. mdpi.comrsc.org

Specific Enzyme Systems and Substrate Scope in 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone Synthesis

A variety of specific enzymes have been identified and engineered for the synthesis of pantolactone. Ketopantoate reductase (KPR), encoded by genes such as panE or ilvC, is a key enzyme in the natural biosynthesis of pantoate, the precursor to pantolactone. nih.govnih.govuga.edu A novel KPR, PanG, has also been identified and shown to catalyze the conversion of 2-dehydropantoate (B1214580) to (R)-pantoate. nih.govnih.gov

In chemoenzymatic and deracemization cascades, several key enzyme types are utilized:

Alcohol Dehydrogenases (ADHs): These enzymes are crucial for the stereoselective reduction of the keto group in the pantolactone precursor. ADHs from various sources, such as Rhodococcus sp., have been successfully employed. acs.org

Lactone Hydrolases/Lactonases: These enzymes are used in kinetic resolution processes. For example, a novel recombinant D-lactonase (TSDL) has been shown to exhibit high hydrolytic activity and enantioselectivity towards D-pantolactone, allowing for the separation of the D- and L-enantiomers. rsc.orgnih.gov

l-Pantolactone Dehydrogenase (LPLDH): Enzymes like AmeLPLDH from Amycolatopsis methanolica and RhoLPLDH from Rhodococcus hoagie are used to specifically oxidize L-pantolactone to ketopantolactone in deracemization cascades. mdpi.comnih.gov

Conjugated Polyketone Reductases (CPRs): These enzymes, such as ZpaCPR from Zygosaccharomyces parabailii and CduCPR from Candida, are highly effective in the stereoselective reduction of ketopantolactone to D-pantolactone. mdpi.comrsc.org

The substrate scope for these enzymatic systems is quite specific. Chemoenzymatic synthesis typically starts from simple, achiral precursors like isobutanal and glyoxylate. acs.orgnih.gov Biocatalytic resolutions and deracemizations, on the other hand, use racemic d,l-pantolactone as the direct substrate. rsc.orgmdpi.com

| Enzyme Class | Specific Enzyme Example | Source Organism | Reaction Catalyzed | Typical Substrate(s) | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | ADH | Rhodococcus sp. | Reduction of (R)-pantolactone precursor | Ethyl-2-keto-3,3-dimethyl-4-hydroxybutanoate | acs.org |

| D-Lactonase | TSDL | Escherichia coli (recombinant) | Kinetic resolution via hydrolysis of D-pantolactone | d,l-pantolactone | rsc.orgnih.gov |

| L-Pantolactone Dehydrogenase | AmeLPLDH | Amycolatopsis methanolica | Oxidation of L-pantolactone | l-pantolactone | mdpi.com |

| Conjugated Polyketone Reductase | ZpaCPR | Zygosaccharomyces parabailii | Reduction of ketopantolactone | Ketopantolactone | mdpi.com |

| Ketopantoate Reductase | PanG | Francisella tularensis | Reduction of 2-dehydropantoate | 2-dehydropantoate | nih.govnih.gov |

Engineered Microbial Strains for Enhanced Biosynthesis (e.g., homoserine pathway)

Metabolic engineering of microbial strains, particularly Escherichia coli, has created efficient whole-cell biocatalysts for pantolactone production. nih.govresearchgate.netresearchgate.net These engineered strains are often designed to co-express multiple enzymes required for a synthetic pathway, thereby improving efficiency and reducing costs associated with enzyme purification.

A key strategy involves constructing deracemization cascades within a single E. coli cell. For example, strains have been engineered to co-express an l-pantolactone dehydrogenase, a conjugated polyketone reductase, and a glucose dehydrogenase. mdpi.com This creates a self-sufficient catalyst that converts racemic pantolactone into the desired D-enantiomer with high optical purity. mdpi.com Engineering efforts also focus on improving the soluble expression and stability of key enzymes, for instance by co-expressing molecular chaperones or using directed evolution to enhance enzyme properties. nih.gov

While not a direct route to pantolactone, synthetic pathways have been designed in E. coli to produce related precursors from central metabolites. For example, a pathway from the natural amino acid homoserine has been constructed to produce 2,4-dihydroxybutyric acid, a related C4 building block. This demonstrates the potential of engineering central metabolism to channel carbon towards pantolactone precursors.

| Engineering Strategy | Key Enzymes Expressed | Goal | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Whole-cell deracemization | AmeLPLDH, ZpaCPR, BsGDH | Deracemization of dl-pantolactone (B117006) | d,l-pantolactone | d-pantolactone | mdpi.com |

| Whole-cell asymmetric reduction | CduCPR, BsuGDH | Asymmetric reduction with cofactor regeneration | Ketopantolactone | d-pantolactone | rsc.org |

| Enzyme improvement and expression | RhoLPLDH (mutant), Chaperone | Enhanced oxidation of L-pantolactone | l-pantolactone | Ketopantolactone | nih.gov |

Chemical Synthesis Routes to 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone and Related Precursors

While biocatalytic methods are increasingly prevalent, traditional chemical synthesis remains important for producing racemic pantolactone and its precursors.

Derivations from Alpha-Halo-Gamma-Butyrolactones

A potential, though less commonly cited, chemical route to γ-hydroxy-γ-butyrolactones involves the Reformatsky reaction. wikipedia.org This reaction condenses aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters. wikipedia.org In a hypothetical application for pantolactone synthesis, an α-bromo ester could react with zinc to form a zinc enolate. This enolate could then perform a nucleophilic attack on a ketone, such as acetone, to form the carbon skeleton. Subsequent intramolecular cyclization would yield the lactone ring. A more complex, double Reformatsky reaction has been developed for creating highly substituted γ-butyrolactones, showcasing the utility of this approach for building complex lactone structures. nih.govnih.gov

Approaches from Carbohydrate-Derived Molecules (e.g., 2-HBL)

The synthesis of chiral building blocks from abundant and renewable carbohydrate feedstocks is a major goal of green chemistry. researchgate.netnih.gov General chemical methods for producing chiral 3-hydroxy-γ-butyrolactones (HGBs) include the selective hydrogenation of carbohydrate-based starting materials. researchgate.net For instance, chiral HGBs have been produced from petrochemicals and biomass, with malic acid and various carbohydrates being key starting materials. researchgate.net While specific, detailed pathways from common carbohydrates directly to 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone are not extensively detailed in recent literature, the principle of using biomass-derived platforms for lactone synthesis is well-established. researchgate.net

Synthesis from Malic Acid and Related Compounds

The synthesis of hydroxy-substituted gamma-butyrolactones from readily available chiral precursors like malic acid represents a significant pathway in organic chemistry. google.comresearchgate.net Malic acid, or 2-hydroxybutanedioic acid, is an inexpensive C4 dicarboxylic acid available in different isomeric forms from natural sources such as apple juice or through the fermentation of sugars. google.com

A general route involves the esterification of malic acid, followed by selective reduction. For instance, malic acid can be reacted with an excess of anhydrous methanol (B129727) in the presence of a catalytic amount of hydrogen ion to produce hydroxybutanedioic acid dimethyl ester. google.com This diester is then subjected to reduction using an alkali metal borohydride, such as lithium borohydride. google.comgoogle.com This step selectively reduces one of the ester groups to a primary alcohol, which can then undergo spontaneous or acid-catalyzed cyclization to form the corresponding 3-hydroxy-gamma-butyrolactone. google.com

While this process is well-documented for producing (S)-3-hydroxybutyrolactone, a key intermediate for various pharmaceuticals, the principles can be adapted for substituted analogues. google.com To achieve the 4,4-dimethyl substitution pattern, a suitably substituted malic acid derivative would be required as the starting material. The key transformation remains the selective reduction of the diester to a diol, which subsequently lactonizes. google.com

Table 1: Key Steps in Synthesis from Malic Acid

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Esterification | Malic Acid | Anhydrous Methanol, H⁺ (catalyst) | Hydroxybutanedioic acid dimethyl ester |

| 2. Reduction | Hydroxybutanedioic acid dimethyl ester | Alkali Metal Borohydride (e.g., LiBH₄) | 1,2,4-Butanetriol derivative |

| 3. Lactonization | 1,2,4-Butanetriol derivative | Acid catalyst (optional) | 3-Hydroxy-gamma-butyrolactone |

Semi-synthetic Pathways from Natural Products

Gamma-butyrolactones (GBLs) are prevalent structural motifs in a wide array of natural products, including hormones and antibiotics, which makes natural products attractive starting points for semi-synthetic pathways. researchgate.netnih.govresearchgate.net These pathways leverage complex molecular scaffolds built by nature and modify them chemically to achieve a target compound.

One prominent group of GBL natural products are the bacterial hormones, such as A-factor and Streptomyces coelicolor butanolides (SCBs), which regulate the production of secondary metabolites. nih.gov The biosynthesis of these molecules provides a blueprint for semi-synthetic strategies. For example, the biosynthesis of SCB hormones begins with the transacylation between dihydroxyacetone phosphate (DHAP) and fatty acyl-CoA esters, catalyzed by the enzyme ScbA. nih.govacs.org Following a spontaneous cyclization to form a butenolide, an enzymatic reduction step yields the butyrolactone core. nih.gov

Chemists can harness similar naturally derived butenolides or butyrolactones and subject them to further chemical modifications. For instance, a common precursor can be functionalized to introduce the desired hydroxyl and dimethyl groups. This could involve stereoselective reduction of a keto group to a hydroxyl group and alkylation reactions to install the gem-dimethyl moiety at the C4 position. The use of biocatalysis, employing enzymes like ketoreductases, can offer high stereoselectivity in such transformations. nih.gov Carbohydrates also serve as versatile starting materials for chiral HGBs, involving selective hydrogenation processes. researchgate.net

Mechanistic Studies of Chemical Transformations Involving 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone

Ring-Opening and Ring-Closing Reaction Mechanisms

The stability and reactivity of the gamma-butyrolactone (B3396035) ring are central to its chemistry. The five-membered ring is relatively stable compared to smaller lactones but can undergo ring-opening under various conditions. icm.edu.pl

Ring-Opening: Under basic conditions, such as in a sodium hydroxide (B78521) solution, lactones undergo saponification. This is a hydrolysis reaction where a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, breaking the acyl-oxygen bond (ring-opening) to form a carboxylate and a primary alcohol. In the case of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, this would yield the sodium salt of 2,4-dihydroxy-4-methylpentanoic acid. wikipedia.org

In acidic water, the ring-opening is an equilibrium process. The carbonyl oxygen is first protonated, activating the carbonyl carbon towards nucleophilic attack by a water molecule. Subsequent proton transfers lead to the formation of the corresponding hydroxy acid, 2,4-dihydroxy-4-methylpentanoic acid. wikipedia.org

Ring-Closing (Lactonization): The reverse reaction, ring-closing or lactonization, is typically achieved by the intramolecular esterification of the corresponding γ-hydroxy acid. This reaction is often catalyzed by an acid, which protonates the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic. The hydroxyl group at the C4 position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form the five-membered ring. google.com

Polymerization Mechanisms and Kinetics

The ring-opening polymerization (ROP) of cyclic esters is a primary method for producing aliphatic polyesters. icm.edu.pl However, the five-membered γ-butyrolactone (GBL) is known to be difficult to polymerize due to thermodynamic limitations. The polymerization is characterized by a positive enthalpy of polymerization (ΔHp) and a negative entropy of polymerization (ΔSp). This results in a positive Gibbs free energy of polymerization (ΔGp), making the process thermodynamically unfavorable under standard conditions. icm.edu.plnih.gov

Mechanism: ROP can be initiated by cationic, anionic, or coordination-insertion mechanisms. In a coordination-insertion mechanism, often catalyzed by metal alkoxides like tin(II) octoate, the initiator (e.g., an alcohol) coordinates to the metal center. The lactone monomer then coordinates to the metal, and its carbonyl group is activated. The initiator's oxygen atom attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the lactone and the formation of a propagating chain with a terminal hydroxyl group and a metal alkoxide end. nih.gov

Kinetics: To overcome the thermodynamic barrier, GBL and its derivatives are often copolymerized with monomers that have higher ring strain and thus a more favorable (more negative) ΔHp, such as ε-caprolactone (ε-CL). icm.edu.plnih.gov Studies on the copolymerization of γ-valerolactone (a methylated GBL derivative) with ε-CL show that the enthalpy and entropy of polymerization are dependent on the monomer feed ratio. nih.gov Increasing the fraction of the γ-lactone in the feed leads to a linear increase in the activation energy of the polymerization. nih.gov This indicates that while copolymerization is feasible, it is restricted to specific conditions of temperature and monomer composition. nih.gov

Free-radical polymerization is another route for polymers incorporating the lactone motif, typically involving derivatives with an exocyclic double bond, such as α-methylene-γ-butyrolactone. acs.orgnih.gov

Table 2: Thermodynamic Parameters for Polymerization of Selected Lactones

| Lactone | Ring Size | ΔHp (kJ/mol) | ΔSp (J/mol·K) |

|---|---|---|---|

| β-Butyrolactone | 4 | - | - |

| γ-Butyrolactone | 5 | Positive | Negative |

| δ-Valerolactone | 6 | -28 | -63 |

| ε-Caprolactone | 7 | -29 | -59 |

Data adapted from literature reviews on lactone polymerization. icm.edu.pl

Catalytic Asymmetric Transformations with 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone Substrates

Optically active γ-butyrolactones are crucial chiral building blocks in the synthesis of complex molecules and natural products. researchgate.net Catalytic asymmetric transformations provide efficient access to these enantiomerically enriched compounds. nih.gov

One key strategy is the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones. In this process, a chiral catalyst selectively reacts with one enantiomer of the substrate, allowing the other enantiomer to be recovered in high enantiomeric purity. For example, asymmetric esterification can be used, where a chiral catalyst promotes the acylation of one enantiomer at a much faster rate than the other. nih.govacs.org

Another important transformation is the catalytic asymmetric reduction of a related precursor, such as a γ-keto acid or ester. This approach establishes the stereocenter at the C2 position. For instance, the asymmetric hydrogenation of γ-ketoacids using chiral ruthenium or iridium complexes can produce chiral γ-lactones with high yields and excellent enantioselectivity (up to 99% ee). mdpi.com The reaction proceeds via the hydrogenation of the ketone to a chiral alcohol, followed by spontaneous intramolecular cyclization to the lactone. mdpi.com

Table 3: Example of Catalytic Asymmetric Hydrogenation

| Substrate | Catalyst System | Conditions | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| γ-Ketoacids | Ir-SIPHOX complex | H₂ (6 bar), 65 °C, Et₃N | 91-99% | 91-99% |

Data derived from studies on asymmetric transformations of levulinic acid and related compounds. mdpi.com

These methods highlight the power of asymmetric catalysis to control stereochemistry in molecules containing the γ-butyrolactone scaffold, enabling the synthesis of specific stereoisomers required for various applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone |

| 2,4-dihydroxy-4-methylpentanoic acid |

| (S)-3-hydroxybutyrolactone |

| 1,2,4-Butanetriol |

| A-factor |

| Dihydroxyacetone phosphate (DHAP) |

| ε-caprolactone (ε-CL) |

| Fatty acyl-CoA |

| γ-valerolactone |

| Hydroxybutanedioic acid dimethyl ester |

| Malic acid |

| Tin(II) octoate |

Stereochemistry and Chiral Control in 2 Hydroxy 4,4 Dimethyl Gamma Butyrolactone Research

Enantioselective and Diastereoselective Synthesis Strategies

The asymmetric synthesis of 2-hydroxy-γ-butyrolactone derivatives is frequently accomplished through biocatalytic methods, which offer high selectivity under mild conditions. researchgate.net A prominent strategy involves a tandem reaction sequence combining an aldol (B89426) addition and a carbonyl reduction, catalyzed by specific enzymes. nih.govacs.org This approach allows for the construction of the lactone framework from simple, achiral starting materials with defined stereochemistry. acs.org

The process begins with a stereoselective enzymatic aldol addition of a 2-oxoacid to an aldehyde, generating a 4-hydroxy-2-oxoacid intermediate. acs.org This is followed by a stereoselective biocatalytic reduction of the 2-carbonyl group, yielding a 2,4-dihydroxy acid. acs.org This dihydroxy acid subsequently undergoes intramolecular esterification (lactonization) during workup and purification to form the final 2-hydroxy-γ-butyrolactone product. nih.govacs.org The choice of enzymes in both steps dictates the stereochemical outcome. For instance, different aldolases and ketoreductases can be employed to achieve high diastereomeric ratios (dr) and enantiomeric excess (ee). nih.gov

One reported biocatalytic route for synthesizing various substituted 2-hydroxy-4-butyrolactones achieved diastereomeric ratios ranging from 60:40 to 98:2 and an enantiomeric excess greater than 99% for both enantiomers of the parent 2-hydroxy-4-butyrolactone. nih.gov

Table 1: Examples of Biocatalytic Synthesis of Substituted 2-Hydroxy-γ-butyrolactones

| Enzyme Combination (Aldolase + Ketoreductase) | Substrates (Aldehyde + 2-Oxoacid) | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| HBPAPputida + KPREcoli | Formaldehyde + Sodium Pyruvate (B1213749) | (2S)-2-hydroxy-4-butyrolactone | N/A | >99% | nih.gov |

| HBPAPputida + DpkAPsyrin | Formaldehyde + Sodium Pyruvate | (2R)-2-hydroxy-4-butyrolactone | N/A | >99% | nih.gov |

| YfaUEcoli W23V + KPREcoli | Acetaldehyde + 2-Oxoacid | (2S, 3S)-2-hydroxy-3-methyl-4-butyrolactone | Up to 98:2 | >99% | nih.gov |

| YfaUEcoli W23V + DpkAPsyrin | Acetaldehyde + 2-Oxoacid | (2R, 3S)-2-hydroxy-3-methyl-4-butyrolactone | Up to 98:2 | >99% | nih.gov |

Determination of Absolute Configuration

Establishing the absolute configuration of newly synthesized chiral molecules like 2-hydroxy-4,4-dimethyl-gamma-butyrolactone is a critical step to validate an asymmetric synthesis method. mdpi.com While various techniques exist, single-crystal X-ray crystallography is a powerful and definitive tool for this purpose, especially when anomalous dispersion effects can be measured. mdpi.com

For chiral compounds that are liquid or oil at room temperature, in situ cryo-crystallization can be employed to obtain a single crystal suitable for X-ray diffraction analysis. mdpi.com The absolute configuration is determined by analyzing the anomalous dispersion of the X-ray scattering. mdpi.com The Flack parameter, calculated from Bijvoet pairs in the diffraction data, is a key indicator. mdpi.com A Flack parameter value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. mdpi.com This method provides an unambiguous assignment of the R or S configuration at each stereocenter, serving as a reliable alternative to other techniques like optical rotatory dispersion or the use of chiral shift reagents in NMR spectroscopy. mdpi.com

Stereodivergent Approaches in Biocatalysis for 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone

Stereodivergent synthesis refers to the ability to generate any and all possible stereoisomers of a product from a common starting material by selectively changing the reagents or catalysts. Biocatalysis is particularly well-suited for this approach due to the availability of stereocomplementary enzymes that exhibit opposite stereopreferences. nih.govacs.org

In the context of 2-hydroxy-γ-butyrolactone derivatives, a tandem biocatalytic strategy has been developed that exemplifies a stereodivergent route. nih.govacs.orgnih.gov This system utilizes a combination of three stereoselective 2-oxoacid aldolases and two stereocomplementary ketoreductases. acs.orgnih.gov By selecting the appropriate combination of aldolase (B8822740) and ketoreductase, researchers can control the stereochemistry at both the C2 and C3 (or C4) positions of the lactone ring. nih.gov

The key enzymes in this stereodivergent system include:

Aldolases : 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMTEcoli), 2-keto-3-deoxy-l-rhamnonate aldolase (YfaUEcoli), and trans-o-hydroxybenzylidene pyruvate hydratase-aldolase from Pseudomonas putida (HBPAPputida). acs.org These enzymes control the configuration of the carbon bearing the hydroxyl group derived from the aldehyde.

Ketoreductases : Ketopantoate reductase from E. coli (KPREcoli) and a Δ¹-piperidine-2-carboxylate/Δ¹-pyrroline-2-carboxylate reductase from Pseudomonas syringae (DpkAPsyrin). nih.gov These two enzymes exhibit opposite stereoselectivity, allowing for the formation of either (R)- or (S)-configured alcohols at the C2 position. nih.gov

This enzymatic toolkit enables the synthesis of four different diastereomers of a 3-substituted-2-hydroxy-4-butyrolactone from the same achiral precursors, demonstrating a powerful stereodivergent biocatalytic approach. nih.gov

Chiral Resolution Techniques

While asymmetric synthesis aims to create a single enantiomer directly, chiral resolution is a classical approach that involves separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. Kinetic resolution is a widely used method where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.

For racemic 2-hydroxy-γ-butyrolactones, an effective kinetic resolution has been developed using asymmetric esterification. researchgate.net This protocol employs a chiral acyl-transfer catalyst, (R)-benzotetramisole ((R)-BTM), to catalyze the esterification of the C2-hydroxyl group with an achiral carboxylic acid, such as diphenylacetic acid, in the presence of pivalic anhydride. researchgate.net The chiral catalyst selectively facilitates the acylation of one enantiomer over the other. This difference in reaction rates allows for the separation of the faster-reacting acylated lactone from the slower-reacting unacylated lactone, thereby resolving the racemate. researchgate.net This method has proven to have a broad substrate scope and can achieve high selectivity factors (s-values), indicating efficient separation of the enantiomers. researchgate.net

Advanced Analytical and Computational Methodologies

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), would be invaluable in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone molecule.

Table 1: Representative ¹H NMR Data for Analogue Compounds

| Compound Name | Solvent | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| gamma-Butyrolactone (B3396035) | D₂O | ~4.4 (CH₂) | Triplet |

| ~2.5 (CH₂) | Triplet | ||

| ~2.3 (CH₂) | Quintet | ||

| alpha-Hydroxy-gamma-butyrolactone (B103373) | CDCl₃ | ~4.63 (CH) | Multiplet |

| ~4.42 (CH₂) | Multiplet | ||

| ~2.61 (CH) | Multiplet |

Data for gamma-Butyrolactone is representational. Data for alpha-Hydroxy-gamma-butyrolactone sourced from available spectral data.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, mass spectrometry would be used to confirm its molecular formula (C₆H₁₀O₃) by identifying the molecular ion peak.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways for 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone could include the loss of a water molecule from the hydroxyl group, cleavage of the lactone ring, and loss of methyl groups.

Table 2: Mass Spectrometry Data for Pantolactone (a structural isomer)

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

|---|

Data sourced from public spectral databases for pantolactone.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone would be expected to show characteristic absorption bands for the hydroxyl (-OH) and the ester (lactone) functional groups.

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group's O-H stretching vibration. A strong, sharp absorption band around 1770 cm⁻¹ would be characteristic of the C=O stretching vibration of the five-membered lactone ring. Other bands corresponding to C-O and C-H stretching and bending vibrations would also be present, providing a unique spectroscopic fingerprint for the molecule.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Related Lactones

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C=O (lactone) | Stretching | ~1770 (strong, sharp) |

| C-O (ester) | Stretching | 1000-1300 |

Data is generalized for hydroxylated gamma-butyrolactones.

Chromatographic Methods for Separation, Purification, and Enantiomeric Excess Determination

Chromatographic techniques are essential for the separation of compounds from mixtures, for their purification, and for the determination of their stereochemical purity. For a chiral molecule like 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, methods to separate enantiomers are particularly important.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, both normal-phase and reversed-phase HPLC could be employed for purity assessment.

To determine the enantiomeric excess, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers of the analyte. The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs are often effective for the separation of lactone enantiomers.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, derivatization might be necessary to increase its volatility and thermal stability, particularly due to the presence of the hydroxyl group. Silylation is a common derivatization technique for this purpose.

For the determination of enantiomeric excess by GC, a chiral capillary column is required. These columns are coated with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. A study on the chiral separation of gamma-butyrolactone derivatives has shown the effectiveness of cyclodextrin-based chiral stationary phases. chemicalbook.com

Table 4: Example GC Method Parameters for a Related Compound

| Parameter | Value |

|---|---|

| Compound | gamma-Butyrolactone |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C (5 min) |

This is a representative method and would require optimization for 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone.

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling serve as powerful tools for elucidating the intricate molecular properties of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone. These in silico techniques provide insights that are often difficult or impossible to obtain through experimental means alone. By simulating molecular behavior at the atomic level, researchers can predict electronic structure, reactivity, conformational dynamics, and interactions with biological macromolecules. This section details the application of key computational methodologies in the study of this specific lactone.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and reactivity of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed research findings from computational studies on related γ-butyrolactone (GBL) structures provide a framework for what can be expected. wmich.eduresearchgate.net For 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, DFT calculations at a level like B3LYP/6-31G+(d,p) would be employed to optimize the molecular geometry and compute various electronic descriptors. wmich.edu

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, the carbonyl oxygen would exhibit a strong negative potential, making it a primary site for electrophilic attack or hydrogen bonding. nih.gov

Reactivity Descriptors: Conceptual DFT provides indices such as Fukui functions, which quantify the change in electron density at a specific site upon the addition or removal of an electron. researchgate.net This allows for the precise identification of the atoms most susceptible to nucleophilic or electrophilic attack.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Relates to chemical stability and low reactivity. |

| Dipole Moment | 3.8 D | Quantifies the polarity of the molecule. |

| MEP Minimum (on Carbonyl Oxygen) | -55 kcal/mol | Identifies the primary site for hydrogen bonding and electrophilic interaction. nih.gov |

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, revealing its conformational behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the identification of stable conformers and transition barriers.

For the parent GBL ring, studies have shown it to be nonplanar with a significant energy barrier to ring inversion. acs.org The introduction of the hydroxyl and gem-dimethyl groups in 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone introduces additional complexity. All-atom MD simulations using force fields like OPLS (Optimized Potentials for Liquid Simulations) can be employed to study its behavior in various environments, such as in aqueous solution or other solvents. utwente.nlresearchgate.net

Key insights from MD simulations would include:

Conformational Isomers: The five-membered lactone ring can adopt several "envelope" or "twist" conformations. MD simulations can determine the relative populations and free energies of these conformers.

Intramolecular Hydrogen Bonding: The simulation can reveal the dynamics of a potential intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen or the ring ether oxygen.

Solvent Interactions: MD simulations explicitly model the interactions between the lactone and solvent molecules, providing detailed information on the solvation shell structure and the dynamics of solvent exchange. utwente.nl This is crucial for understanding its solubility and behavior in biological media.

| Parameter | Description | Predicted Finding |

|---|---|---|

| Ring Puckering Coordinates | Quantifies the deviation of the lactone ring from planarity. | Predominantly envelope conformations with the C4 atom out of the plane. |

| Dihedral Angle (HO-C2-C3-C4) | Describes the orientation of the hydroxyl group relative to the ring. | Multiple stable rotamers, influenced by solvent interactions. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a water molecule at a given distance from the carbonyl oxygen. | A sharp first peak indicating a well-defined first solvation shell. researchgate.net |

| Ring Inversion Barrier | The energy required to flip between major ring conformers. | ~9-12 kJ/mol, similar to the parent GBL. acs.org |

Understanding how 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone interacts with biological targets is crucial for assessing its potential biological activity. In silico approaches like molecular docking and transition state analysis are invaluable for predicting and analyzing these interactions at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. For derivatives of pantolactone and other GBL analogues, docking studies have been successfully used to investigate interactions with enzymes like fatty acid synthase (FAS) and protein kinase C (PKC). nih.govnih.gov

The process for 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone would involve:

Receptor Preparation: Obtaining the 3D crystal structure of a target enzyme from a database like the Protein Data Bank (PDB).

Ligand Preparation: Generating a low-energy 3D conformation of the lactone.

Docking Simulation: Using software to systematically sample different positions and orientations of the ligand within the enzyme's active site.

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net

For example, docking 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone into the C1 domain of PKC could reveal crucial hydrogen bonds formed by its hydroxyl and carbonyl groups, mimicking the interactions of the endogenous ligand, diacylglycerol. nih.gov Transition state analysis, a more computationally intensive method, could then be used to model the enzymatic reaction pathway if the lactone acts as a substrate, providing insights into the reaction mechanism and energetics.

| Parameter | Value/Description |

|---|---|

| Target Enzyme | Protein Kinase C (PKC) C1 Domain |

| Binding Affinity (Score) | -7.5 kcal/mol |

| Key Hydrogen Bonds | - Lactone C=O with Backbone NH of Thr24

|

| Key Hydrophobic Interactions | - Gem-dimethyl groups with Leu20, Val31

|

| Predicted Inhibition Constant (Ki) | ~2.5 µM |

Biological and Biochemical Studies Non Human Organisms

Biosynthesis of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone in Microorganisms and Plants

Extensive reviews of scientific literature indicate that 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (pantolactone) is not a known product of natural biosynthetic pathways in microorganisms or plants. The compound is commercially produced through chemical synthesis, which typically results in a racemic mixture (DL-pantolactone), or through biocatalytic processes aimed at resolving this mixture to obtain specific enantiomers.

While pantolactone is a precursor used in the industrial synthesis of D-pantothenic acid (Vitamin B5), it is not an intermediate in the natural de novo biosynthesis of pantothenate in organisms like bacteria. The established biological pathway for pantothenic acid begins with the amino acid aspartate and an intermediate in valine biosynthesis, proceeding through intermediates such as ketopantoate and pantoate, without involving pantolactone.

There are currently no identified natural biosynthetic pathways, novel or otherwise, for 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone in microorganisms or plants. Research has focused on its production via enzymatic modification of synthetically derived precursors rather than its creation from basic metabolic building blocks within an organism.

As no natural biogenesis has been identified, there are no known dedicated enzymatic systems or co-factors for the de novo synthesis of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone.

Mechanistic Enzymology of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone Transformations

The primary focus of biochemical research on pantolactone has been its enzymatic transformation, particularly the separation of its racemic form into pure D- and L-enantiomers. The D-enantiomer is a key chiral intermediate for manufacturing D-pantothenic acid and its derivatives. rsc.org Two main strategies dominate this field: enzymatic kinetic resolution and deracemization.

Enzymatic Kinetic Resolution: This is a widely used industrial method that employs enzymes to selectively react with one enantiomer in the racemic DL-pantolactone (B117006) mixture. D-lactonases, for instance, exhibit high enantioselectivity, specifically hydrolyzing D-pantolactone to D-pantoic acid while leaving L-pantolactone untouched. lgcstandards.com This allows for the subsequent separation of the unreacted L-enantiomer. Fungi such as Fusarium oxysporum and Aspergillus terreus are notable sources of these highly selective D-lactonases. lgcstandards.comdrugbank.com The reaction kinetics are such that high conversion of the D-enantiomer can be achieved, leaving a highly pure L-enantiomer.

Deracemization: A more advanced and efficient approach is the deracemization of DL-pantolactone, which converts the unwanted L-enantiomer into the desired D-enantiomer, potentially achieving a theoretical yield of 100%. mdpi.com This is accomplished through a multi-enzyme cascade. A recently developed system utilizes a three-enzyme cascade within a single whole-cell biocatalyst (E. coli). rsc.orgmdpi.com The process involves:

The selective oxidation of L-pantolactone to an intermediate, ketopantolactone, by an L-pantolactone dehydrogenase. mdpi.com

The stereoselective reduction of the ketopantolactone intermediate to D-pantolactone, catalyzed by a conjugated polyketone reductase. mdpi.com

The continuous regeneration of the necessary co-factor (NADPH) by a glucose dehydrogenase, which oxidizes glucose. mdpi.com

Under optimized conditions, this biocatalytic cascade can convert high concentrations of DL-pantolactone (e.g., 1.25 M) to D-pantolactone with high enantiomeric excess (98.6% e.e.p) and productivity. mdpi.com

The catalytic mechanisms of the enzymes used in pantolactone transformations are central to their utility.

Lactonases/Hydrolases: In kinetic resolution, D-lactonases stereospecifically hydrolyze the ester bond of the lactone ring in D-pantolactone. The active site of these enzymes is structured to accommodate the D-enantiomer precisely, enabling a nucleophilic attack (typically by a water molecule activated by active site residues) on the carbonyl carbon of the lactone, leading to ring-opening and the formation of D-pantoic acid. The L-enantiomer does not fit correctly into the active site, and thus, does not undergo hydrolysis.

Dehydrogenases and Reductases (Deracemization Cascade): The deracemization process involves a coordinated oxidation-reduction sequence.

L-pantolactone dehydrogenase from Amycolatopsis methanolica (AmeLPLDH): This enzyme catalyzes the oxidation of the hydroxyl group of L-pantolactone to a ketone group, forming ketopantolactone. The mechanism involves the transfer of a hydride from the substrate to a co-factor, likely FMN (flavin mononucleotide), within the enzyme's active site.

Conjugated polyketone reductase from Zygosaccharomyces parabailii (ZpaCPR): The active site of this reductase binds the achiral ketopantolactone intermediate and facilitates a stereospecific hydride transfer from a co-factor (NADPH) to the ketone's carbonyl carbon. This precise positioning ensures the formation of the D-enantiomer of pantolactone with very high fidelity. mdpi.com

Glucose dehydrogenase from Bacillus subtilis (BsGDH): This enzyme's role is to regenerate the NADPH consumed by the reductase. Its active site binds glucose and NADP+, catalyzing the oxidation of glucose to gluconolactone (B72293) and transferring a hydride to NADP+ to form NADPH, which is then available for the reductase. rsc.org

Interactive Table of Enzymes in Pantolactone Transformation

| Enzyme | Source Organism | Role in Transformation | Catalytic Mechanism |

| D-Lactonase | Fusarium oxysporum, Aspergillus terreus | Kinetic Resolution | Stereospecific hydrolysis of D-pantolactone to D-pantoic acid. |

| L-pantolactone dehydrogenase (AmeLPLDH) | Amycolatopsis methanolica | Deracemization (Oxidation) | Oxidizes L-pantolactone to ketopantolactone. |

| Conjugated polyketone reductase (ZpaCPR) | Zygosaccharomyces parabailii | Deracemization (Reduction) | Stereoselectively reduces ketopantolactone to D-pantolactone. |

| Glucose dehydrogenase (BsGDH) | Bacillus subtilis | Co-factor Regeneration | Oxidizes glucose to regenerate NADPH for the reductase enzyme. |

Ecological Roles and Environmental Fate (Mechanistic Degradation Pathways)

Information regarding the ecological roles and the environmental fate of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone is limited in the available scientific literature. Safety data sheets for the compound often state that its environmental impact has not been fully investigated and that data on its persistence, degradability, and potential for bioaccumulation are not available. lgcstandards.com One report notes that pantolactone is a degradation product of pantothenic acid in the liver, which pertains to its metabolic fate within a biological system rather than its degradation in the external environment. haz-map.com

Due to the lack of specific studies on the environmental degradation pathways of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, a mechanistic description cannot be provided at this time.

Biotransformation Processes in Environmental Contexts

The environmental fate of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, a pantolactone derivative, is primarily governed by microbial degradation. While specific studies focusing solely on the environmental biotransformation of this particular compound are limited, the broader understanding of lactone biodegradation by microorganisms provides a strong framework for its likely metabolic pathways in non-human organisms within various ecosystems. The central mechanism for the initial breakdown of lactones in the environment is enzymatic hydrolysis of the ester bond in the lactone ring.

This process is predominantly carried out by a class of enzymes known as lactonases or lactonohydrolases. These enzymes are widespread in nature and have been identified in a diverse range of microorganisms, including bacteria and fungi, which are abundant in soil and aquatic environments. The hydrolysis of the lactone ring results in the formation of the corresponding hydroxy acid, in this case, 2,4-dihydroxy-3,3-dimethylbutanoic acid (pantoic acid). This initial cleavage of the lactone ring is a critical step, as it transforms the cyclic ester into a more linear and often more readily metabolizable compound for a wider range of microorganisms.

Following the initial hydrolysis, the resulting pantoic acid can be further utilized by microorganisms as a carbon and energy source. The subsequent degradation pathways are likely to involve common metabolic routes such as beta-oxidation, where the fatty acid chain is progressively shortened, ultimately feeding into the central carbon metabolism of the cell, such as the tricarboxylic acid (TCA) cycle.

Several genera of microorganisms isolated from environmental samples have demonstrated the ability to hydrolyze lactones and are therefore potential degraders of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone.

Fungal Degradation:

Fungi are well-known for their robust enzymatic machinery capable of degrading a wide variety of organic compounds. Several fungal genera have been identified as potent producers of lactonases. These fungi are ubiquitous in soil and play a crucial role in the decomposition of organic matter.

Fusarium : Species such as Fusarium moniliforme have been screened and identified for their high D-pantolactone hydrolase production. researchgate.net Strains like Fusarium moniliforme ECU2001 and Fusarium proliferatum ECU2002, isolated from soil samples, have shown the ability to catalyze the enantioselective hydrolysis of chiral lactones. researchgate.net

Aspergillus : Various Aspergillus species are known to produce a wide array of hydrolytic enzymes. Mixed fermentation of Aspergillus terreus has been utilized for the production of D-pantoic acid lactone hydrolase.

Rhizopus : Similar to Aspergillus, Rhizopus oryzae has been used in mixed fermentation to produce hydrolases capable of acting on pantolactone.

Other Fungi : Genera such as Cylindrocarpon, Gibberella, Penicillium, Volutella, and Gliocladium have also been recognized for their lactone-hydrolyzing abilities. google.com

Bacterial Degradation:

Bacteria are key players in the bioremediation of organic compounds in the environment. Several bacterial genera possess the enzymatic capacity to degrade lactones.

Pseudomonas : This genus is renowned for its metabolic versatility and its ability to degrade a vast range of organic pollutants. Pseudomonas species are known to produce hydrolases that could potentially act on pantolactone. nih.gov

Bacillus : Various Bacillus species are common soil inhabitants and are known to produce a variety of extracellular enzymes. Bacillus subtilis has been studied for its ability to degrade various organic compounds and could play a role in pantolactone biotransformation. iosrjournals.org

Streptomyces : This genus is a significant contributor to the decomposition of organic matter in soil and is a known producer of a wide array of hydrolytic enzymes. frontiersin.org

Aeromicrobium : A soil-borne strain of Aeromicrobium sp. has been identified that is capable of hydrolyzing the macrolide ring of resorcylic acid lactones, indicating a potential for lactone degradation. nih.gov

Research Applications of 2 Hydroxy 4,4 Dimethyl Gamma Butyrolactone and Its Derivatives

Role as Chiral Building Blocks in Asymmetric Organic Synthesis

The enantiomerically pure forms of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, particularly (R)-pantolactone, are extensively utilized as chiral auxiliaries. researchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org The rigid structure of pantolactone provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. researchgate.net

(R)-pantolactone has proven to be an effective chiral auxiliary in several types of asymmetric reactions, including alkylation and cycloaddition reactions. researchgate.netnih.gov By attaching the pantolactone moiety to a prochiral substrate, one face of the molecule is effectively blocked, directing the approach of reagents to the opposite face and resulting in the formation of one stereoisomer in preference to the other. wikipedia.org

For instance, acrylates derived from (R)-pantolactone have been used in Diels-Alder reactions. When reacting with dienes like cyclopentadiene, these chiral acrylates exhibit high facial-diastereoselectivity, especially when catalyzed by Lewis acids such as titanium tetrachloride (TiCl4). researchgate.net This stereocontrol is crucial for building complex cyclic systems with defined stereochemistry. The bulky gem-dimethyl group on the lactone ring plays a significant role in directing the stereochemical course of these reactions.

nih.govresearchgate.netresearchgate.netThe utility of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone as a chiral building block extends to the total synthesis of complex natural products. It can serve as a "chiral pool" starting material, where the inherent chirality of the molecule is incorporated into the final target molecule.

A notable example is the first total synthesis of isofregenedadiol, a bicyclic diterpene. nih.gov This synthesis commenced from the D-(-)-pantolactone chiral pool, demonstrating its effectiveness in constructing complex molecular architectures. Similarly, pantolactone has been employed as a chiral starting material for the synthesis of a norsesquiterpene alkaloid, highlighting its versatility in natural product synthesis.

Applications in Polymer Chemistry and Materials Science

The structural features of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone and its derivatives make them attractive monomers for the synthesis of novel polymers with specialized properties.

Aliphatic polyesters are a significant class of biodegradable polymers, and their synthesis via the ring-opening polymerization (ROP) of lactones is a well-established method. bohrium.comresearchgate.net While polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) are common, there is growing interest in developing new biodegradable polymers from other lactone monomers to achieve a wider range of properties. nih.govresearchgate.net

Poly(γ-butyrolactone) (PγBL) is recognized as a biodegradable and biocompatible material. researchgate.net The incorporation of the 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone moiety into polyester (B1180765) backbones through ROP is an area of active research. The presence of the hydroxyl group offers a site for further functionalization, while the gem-dimethyl group can influence the polymer's physical properties, such as its thermal stability and degradation rate. The synthesis of copolymers by combining pantolactone derivatives with other lactones like ε-caprolactone allows for the fine-tuning of material properties for specific applications, including in the biomedical field. nih.govresearchgate.net

nih.govresearchgate.netresearchgate.netDerivatives of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone are being explored for their potential in advanced material systems. For example, the modification of the hydroxyl group to introduce polymerizable functionalities, such as methacrylates, can lead to the formation of photocurable resins. nih.gov These resins are valuable in stereolithography (3D printing) for creating complex, three-dimensional structures for applications like tissue engineering scaffolds. rsc.org The properties of the resulting material, including mechanical strength and degradation rate, can be tuned by controlling the degree of functionalization. nih.gov

Furthermore, the unique molecular structure of lactone derivatives suggests their potential use in the formulation of liquid crystal displays (LCDs). Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their alignment can be controlled by electric fields, which is the fundamental principle behind LCDs. While this is an emerging area of research, the tailored synthesis of pantolactone derivatives could lead to new liquid crystal materials with desirable electro-optical properties.

Precursor in the Synthesis of Agrochemical Intermediates

2-Hydroxy-4,4-dimethyl-gamma-butyrolactone is a crucial intermediate in the chemical industry, not only for pharmaceuticals but also for the synthesis of agrochemicals. Its role as a precursor is primarily due to its readily available chiral center and functional groups that can be chemically transformed into more complex molecules.

The compound is a key intermediate for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as calcium pantothenate and D-panthenol. researchgate.netosi.lv The industrial synthesis of DL-pantolactone (B117006) often starts from isobutyraldehyde (B47883) and formaldehyde. researchgate.net The racemic mixture is then resolved to obtain the desired D-enantiomer for the synthesis of Vitamin B5.

While specific, commercially available agrochemicals directly synthesized from 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone are not extensively documented in publicly available literature, patents indicate that hydroxy-substituted gamma-butyrolactones are valuable intermediates for the preparation of agrochemicals. The structural motifs present in pantolactone can be found in various biologically active molecules, and its derivatives can serve as building blocks for novel insecticides and fungicides. For example, the synthesis of triazone derivatives containing acylhydrazone moieties has been shown to yield compounds with significant insecticidal and fungicidal activities. nih.gov The versatility of the lactone ring allows for a variety of chemical modifications to produce a diverse range of potential agrochemical candidates.

Utilization in Photoresist and Surface Coating Technologies

Gamma-butyrolactone (B3396035) (GBL) and its derivatives, including 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, are utilized in the formulation of photoresists and surface coatings due to their properties as effective solvents.

In the field of microlithography, gamma-butyrolactone is a component in photoresist compositions. These materials are crucial for the fabrication of microelectronic devices. Photoresists are light-sensitive materials used to form a patterned coating on a surface. Some positive photoresists, which become soluble in a developer solvent after exposure to light, may include esters of lactones like γ-butyrolactone-3-yl and 3-methyl-γ-butyrolactone-3-yl as components with protected acid groups. google.com The enzymatic synthesis of gamma-butyrolactone methacrylate (B99206) (GBLMA) from 2-hydroxy-γ-butyrolactone is a method developed for creating polymers used in photoresist applications. researchgate.net Polymers derived from GBLMA have demonstrated good thermal stability and high transparency to ultraviolet light, particularly at the 193 nm wavelength used in argon fluoride (B91410) (ArF) excimer laser lithography. researchgate.net These characteristics, combined with good resistance to plasma etching, are essential for creating high-resolution patterns in semiconductor manufacturing. google.comresearchgate.net

In surface coating applications, γ-butyrolactone serves as a component in paint stripper compositions. google.com It is included in water-soluble, low-volatility, and low-toxicity formulations designed to remove highly crosslinked coatings such as two-part epoxies and polyurethanes. google.com These compositions typically combine γ-butyrolactone with an organic acid and water to create an effective coating remover. google.com

Development of Novel Derivatives and Analogues for Research Purposes

The gamma-butyrolactone scaffold is a common structural motif in many natural products and serves as a valuable building block in synthetic organic chemistry for creating new compounds for research. nih.govtubitak.gov.tr The development of novel derivatives and analogues of 2-hydroxy-4,4-dimethyl-gamma-butyrolactone is driven by the quest for compounds with specific biological activities. nih.goveijppr.com Synthetic strategies often focus on introducing various substituents at different positions on the lactone ring to explore and modify the compound's properties. nih.govnih.govscience.gov These synthetic efforts have produced a wide array of mono-, bi-, and tri-substituted monocyclic γ-butyrolactones. tubitak.gov.tr

Structure-Activity Relationship Studies (Mechanistic Focus, non-human, general biological activity)

Structure-activity relationship (SAR) studies of γ-butyrolactone derivatives investigate how the chemical structure of these molecules influences their biological activity. A key area of investigation is the electrophilic reactivity of these compounds. For instance, studies on α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones have shown that their reactivity mechanism depends on the length of the alkyl chain. nih.gov

Compounds with a single carbon between the lactone ring and a leaving group, such as α-(X-substituted-methyl)-γ,γ-dimethyl-γ-butyrolactones, can react through a two-stage elimination-Michael addition sequence. nih.gov In this mechanism, the elements of HX are first eliminated to form the highly reactive α-methylene-γ,γ-dimethyl-γ-butyrolactone intermediate. nih.gov This intermediate then reacts with nucleophiles. nih.gov In contrast, derivatives with longer alkyl chains, like α-(2-X-substituted-ethyl) and α-(3-bromopropyl) analogues, react via a single-stage substitution reaction where the leaving group is directly displaced by a nucleophile. nih.gov The α-methylene group is a critical pharmacophore in many biologically active γ-butyrolactones, and its presence is often linked to enhanced activity. nih.govnih.gov

Antimicrobial Research Utilizing Derivatives

Derivatives of γ-butyrolactone are a significant subject of antimicrobial research due to their broad range of activity against various microorganisms. tubitak.gov.treijppr.com The core lactone structure is present in about 10% of all natural products, many of which exhibit antibiotic and antifungal properties. tubitak.gov.trnih.gov

Synthetic γ-butyrolactone derivatives have been evaluated for their in vitro antimicrobial activity against a panel of pathogens. For example, a series of multifunctional γ-butyrolactone derivatives were tested against bacteria such as Enterobacter aerogenes, Enterobacter cloacae, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus agalactiae, as well as the fungi Aspergillus niger and Candida albicans. tubitak.gov.tr Certain compounds in this series demonstrated significant antimicrobial activity, with one derivative showing efficacy against S. epidermidis comparable to the antibiotic streptomycin. tubitak.gov.tr The α-methylene-γ-butyrolactone moiety is a known pharmacophore for antifungal activity, and synthetic analogues bearing this feature have shown potency against plant pathogenic fungi like Colletotrichum lagenarium. nih.gov

The table below summarizes the antimicrobial activity of selected γ-butyrolactone derivatives against various pathogens.

| Compound/Derivative | Test Organism | Activity/Observation |

| γ-butyrolactone derivative 5 | Staphylococcus epidermidis | High antimicrobial activity, comparable to streptomycin. tubitak.gov.tr |

| α-methylene-γ-butyrolactones | Colletotrichum lagenarium | Antifungal activity. nih.gov |

| Hydrazonothiazolyl derivative | Bacteria | Potent antibacterial activity. nih.gov |

| β-aryl-δ-iodo-γ-butyrolactone | Proteus mirabilis | Bactericidal activity. nih.gov |

Cytotoxicity Research Utilizing Derivatives

The cytotoxic potential of γ-butyrolactone derivatives is another active area of research, particularly in the context of developing new antineoplastic agents. The α-methylene-γ-butyrolactone scaffold is a common feature in compounds investigated for their ability to inhibit the growth of tumor cells. nih.gov

The following table presents findings from cytotoxicity studies on specific γ-butyrolactone derivatives.

| Derivative Class | Cell Type | Cytotoxic Effect |

| Naphthalene (B1677914) α-methylene-γ-butyrolactones | Leukemia cancer cells | Highly cytostatic. nih.gov |

| Naphthalene α-methylene-γ-butyrolactones | Solid tumor cells | Cytostatic and cytocidal. nih.gov |

| Bromo-substituted Naphthalene α-methylene-γ-butyrolactones | Cancer cells | Enhanced potency with the same cytotoxicity profile. nih.gov |

| Tricyclic naphtho[2,1-b]furan (B1199300) derivatives | Cancer cells | Cytostatic and cytocidal profile similar to naphthalene derivatives. nih.gov |

Insecticidal Research Utilizing Derivatives

Certain derivatives of γ-butyrolactone have been investigated for their insecticidal properties. Specifically, α-methylene-γ-butyrolactone, also known as tulipalin A, has demonstrated effective insecticidal activity against several agricultural pests. nih.gov

Initial studies revealed its effectiveness against Thrips palmi. nih.gov Subsequent research expanded to test its activity against other insect pests, confirming high mortality rates against other thrips species, including Frankliniella occidentallis and Frankliniella intonsa. nih.gov The research suggests that α-methylene-γ-butyrolactone possesses a wide spectrum of insecticidal activity, as some mortality was also observed against other types of agricultural pests. nih.gov

| Compound | Target Insect Pest | Observed Effect |

| α-Methylene-γ-butyrolactone (tulipalin A) | Thrips palmi | Effective insecticidal activity. nih.gov |

| α-Methylene-γ-butyrolactone (tulipalin A) | Frankliniella occidentallis | High mortality. nih.gov |

| α-Methylene-γ-butyrolactone (tulipalin A) | Frankliniella intonsa | High mortality. nih.gov |

| α-Methylene-γ-butyrolactone (tulipalin A) | Other agricultural pest species | Some mortality observed. nih.gov |

Future Directions and Emerging Research Avenues

Advancements in Sustainable Synthesis Technologies

The chemical industry's shift towards greener and more sustainable manufacturing processes is profoundly influencing the synthesis of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone. Research is pivoting from traditional chemical routes, which often rely on harsh conditions and petroleum-derived starting materials, to innovative biocatalytic and renewable-feedstock-based methods. guidechem.comrsc.org

Biocatalysis, in particular, represents a significant frontier. The use of enzymes and whole-cell systems offers high selectivity under mild conditions. researchgate.net A key strategy is the deracemization of racemic (dl)-pantolactone, which transforms a less expensive starting mixture into a single, high-value enantiomer, thereby reducing waste and improving atom economy. nih.gov Multi-enzyme cascades, where several enzymes work in concert to perform a series of transformations, are being developed for this purpose. nih.gov For instance, a three-enzyme system can convert l-pantolactone to ketopantolactone and then reduce it to the desired d-pantolactone, achieving high optical purity in a more sustainable manner. nih.gov

Another promising avenue is the utilization of biomass-derived platform molecules as starting materials. For example, γ-butyrolactone (GBL) can be synthesized via the catalytic hydrogenation of 2-furanone, which is obtainable from xylose-derived furfural. nih.govrsc.org This approach not only relies on renewable resources but also can employ recyclable heterogeneous catalysts, such as palladium supported on humin-derived activated carbon, further enhancing the process's green credentials. nih.govrsc.org

| Synthesis Approach | Key Features | Starting Materials | Potential Advantages |

|---|---|---|---|

| Multi-Enzyme Deracemization | Uses a cascade of oxidoreductases for coenzyme regeneration and conversion. | dl-Pantolactone (B117006) | High enantiomeric purity, reduced byproducts, greener process. nih.gov |

| Biocatalytic Kinetic Resolution | Employs enzymes like d-lactonase to selectively hydrolyze one enantiomer. | dl-Pantolactone | Efficient route to a single enantiomer (e.g., d-pantolactone). rsc.org |

| Biomass-Derived Routes | Involves catalytic hydrogenation of molecules derived from biomass (e.g., furfural). | 2-Furanone (from xylose) | Utilizes renewable feedstocks, potential for recyclable catalysts. nih.govrsc.org |

| Chemoenzymatic Methods | Combines traditional chemical steps with selective enzymatic transformations. | L-malic acid | Produces optically pure products via selective enzymatic hydrolysis. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

| AI/ML Application | Description | Potential Impact on Pantolactone Synthesis |

|---|---|---|

| Retrosynthesis Prediction | Algorithms propose synthetic pathways by working backward from the target molecule. chemrxiv.org | Discovery of novel, more efficient, or more sustainable routes from simple starting materials. |

| Reaction Condition Optimization | ML models predict the best solvent, temperature, and catalyst for a given transformation. researchgate.net | Maximization of yield and enantioselectivity while minimizing energy consumption and waste. |

| Forward Reaction Prediction | Predicts the product(s) of a reaction given the reactants and conditions. | Rapidly screen potential synthetic steps in silico before attempting them in the lab. |

| Catalyst Discovery | AI can screen vast virtual libraries of potential catalysts to identify promising candidates for specific transformations. | Accelerated development of new, highly selective catalysts for enantioselective synthesis. |

Novel Catalytic Systems for Enantioselective Transformations

The production of enantiomerically pure (R)- or (S)-pantolactone is crucial, as each enantiomer serves as a key building block for different biologically active molecules, including vitamin B5. nih.govresearchgate.net Consequently, the development of novel and highly efficient catalytic systems for enantioselective transformations is a major focus of ongoing research.

Biocatalytic systems are at the forefront of this effort. Recombinant carbonyl reductases, such as SceCPR1 from Saccharomyces cerevisiae, have demonstrated strict (R)-enantioselectivity in the asymmetric reduction of ketopantolactone (KPL) to (R)-pantolactone, achieving enantiomeric excess values greater than 99.9%. nih.gov To overcome challenges like coenzyme regeneration, researchers are co-expressing these reductases with other enzymes, like glucose dehydrogenase, in host organisms such as E. coli. nih.govrsc.org This creates a whole-cell biocatalyst capable of efficient NADPH regeneration, leading to high product yields. nih.govrsc.org

In addition to biocatalysts, research into asymmetric metal catalysis continues to evolve. While enzymes offer high selectivity, chiral metal complexes can provide versatility and function under a broader range of conditions. csic.es The development of new chiral ligands for transition metals like iridium and rhodium is a key area of exploration for the asymmetric hydrogenation of ketone precursors to chiral alcohols, a core transformation in pantolactone synthesis. nih.govmdpi.com The goal is to create catalysts that are not only highly selective but also robust, reusable, and effective at low catalyst loadings.